1-L-prolylpiperidine
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Overview
Description
1-L-prolylpiperidine is a compound that features both piperidine and pyrrolidine rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their biological activity and structural diversity. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-L-prolylpiperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidin-2-one can be achieved through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of chiral catalysts to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
1-L-prolylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-L-prolylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein binding due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 1-L-prolylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes by mimicking their natural substrates, leading to a decrease in enzyme activity . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring, known for its biological activity.
Piperidine-2-one: Another related compound with a piperidine ring, used in medicinal chemistry.
Uniqueness
1-L-prolylpiperidine is unique due to its combination of both piperidine and pyrrolidine rings, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
piperidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSMIPLWRXVEQ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472113 |
Source
|
Record name | (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65921-40-6 |
Source
|
Record name | (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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